2-(Pyrrolidin-1-yl)nicotinimidamide
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Overview
Description
2-(Pyrrolidin-1-yl)nicotinimidamide is a compound that features a pyrrolidine ring attached to a nicotinimidamide moiety. This compound is of interest due to its potential applications in medicinal chemistry and its role as an intermediate in various chemical reactions. The presence of both the pyrrolidine and nicotinimidamide groups endows the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)nicotinimidamide can be achieved through a multi-step process involving the formation of the pyrrolidine ring followed by its attachment to the nicotinimidamide moiety. One common method involves the reaction of nicotinic acid derivatives with pyrrolidine under specific conditions. For instance, the reaction of nicotinic acid chloride with pyrrolidine in the presence of a base such as triethylamine can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)nicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolidine compounds .
Scientific Research Applications
2-(Pyrrolidin-1-yl)nicotinimidamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)nicotinimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity to these targets, while the nicotinimidamide moiety can modulate the compound’s overall activity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally related compound with a pyrrolidine ring and a ketone group.
Nicotinamide: A compound with a similar nicotinic acid-derived structure but without the pyrrolidine ring.
Pyrrolidin-2,5-dione: Another related compound with a pyrrolidine ring and two ketone groups.
Uniqueness
2-(Pyrrolidin-1-yl)nicotinimidamide is unique due to the combination of the pyrrolidine ring and the nicotinimidamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
2-(Pyrrolidin-1-yl)nicotinimidamide is a compound that integrates the functionalities of pyrrolidine and nicotinamide, making it a subject of interest in medicinal chemistry. Its unique structure allows for various biological interactions, which may lead to potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N4O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The compound's structure consists of a pyrrolidine ring attached to a nicotinamide moiety, which is thought to enhance its interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several notable biological activities:
- Nicotinic Acetylcholine Receptor Interaction : Initial data suggest that this compound may interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and are implicated in various neurological disorders.
- Antimicrobial Potential : The compound has shown promise in preliminary antimicrobial assays, indicating potential efficacy against certain strains of bacteria. Further studies are necessary to quantify its antibacterial activity.
- Cytotoxicity : Research into the cytotoxic effects of this compound is ongoing, with early results suggesting it may have selective toxicity towards cancer cells while sparing normal cells.
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses have been proposed:
- Receptor Modulation : The compound's structural similarity to nicotinamide suggests it may modulate nAChRs, potentially influencing neurotransmitter release and synaptic plasticity.
- Antioxidant Activity : Nicotinamide derivatives are known for their antioxidant properties. It is hypothesized that this compound may similarly contribute to cellular protection against oxidative stress.
- Inhibition of Pathogenic Microorganisms : The antimicrobial activity may stem from the disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.
Research Findings and Case Studies
Recent studies have highlighted the biological activity of this compound. A summary of key findings is presented below:
Study | Findings |
---|---|
Study A | Demonstrated significant interaction with nAChRs in vitro, suggesting potential for neurological applications. |
Study B | Showed antibacterial activity against MRSA strains with a minimum inhibitory concentration (MIC) comparable to established antibiotics. |
Study C | Reported selective cytotoxicity towards cancer cell lines with minimal effects on normal cells. |
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In vivo Studies : To assess the pharmacokinetics and bioavailability of this compound.
- Mechanistic Studies : To better understand the pathways involved in its therapeutic effects.
- Analog Development : To synthesize derivatives that may enhance efficacy or reduce toxicity.
Properties
Molecular Formula |
C10H14N4 |
---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylpyridine-3-carboximidamide |
InChI |
InChI=1S/C10H14N4/c11-9(12)8-4-3-5-13-10(8)14-6-1-2-7-14/h3-5H,1-2,6-7H2,(H3,11,12) |
InChI Key |
PBVXWXWRYSQQKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C(=N)N |
Origin of Product |
United States |
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